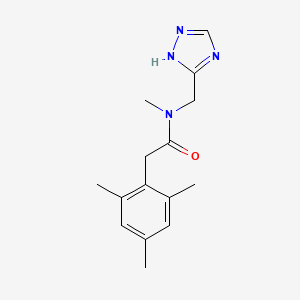![molecular formula C17H22N2O3 B7058693 9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7058693.png)
9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps. One common synthetic route includes the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is a key intermediate in the synthesis of the target compound. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzoyl moiety are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 9-(4-Methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one include other bicyclo[3.3.1]nonane derivatives, such as garsubellin A, hyperforin, and guttiferone A . These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
9-(4-methoxy-3,5-dimethylbenzoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10-6-12(7-11(2)16(10)22-3)17(21)19-13-4-5-14(19)9-18-15(20)8-13/h6-7,13-14H,4-5,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZAYBNTRZGIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)N2C3CCC2CNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(3,5-dichloropyridin-2-yl)amino]ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B7058612.png)
![2-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3H-isoindol-1-one](/img/structure/B7058616.png)
![6-[3-[5-(Trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]pyridine-3-carboxamide](/img/structure/B7058623.png)

![N-[3-[[[2-(3-hydroxy-4-methylphenyl)acetyl]amino]methyl]phenyl]pyridine-4-carboxamide](/img/structure/B7058650.png)
![2-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B7058652.png)
![2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B7058660.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfonyl]-1-propan-2-ylimidazole](/img/structure/B7058670.png)
![1-[1-(2-Methylprop-2-enyl)piperidin-4-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7058672.png)
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058673.png)
![8-methyl-N-[(4-methylsulfanyloxan-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7058689.png)

![5-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-2-sulfonamide](/img/structure/B7058704.png)
![4,5-dimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7058709.png)
